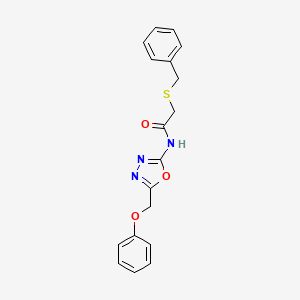

2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c22-16(13-25-12-14-7-3-1-4-8-14)19-18-21-20-17(24-18)11-23-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWGPPVBEMCAFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(O2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a thiol group.

Attachment of the phenoxymethyl group: This can be done through an etherification reaction, where a phenol derivative reacts with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. Preliminary studies on 2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide suggest that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- Mechanism of Action : The compound's mechanism may involve interaction with specific biological targets within cancer cells, leading to disrupted cellular functions and apoptosis induction.

- Comparative Studies : In vitro studies have shown that similar oxadiazole derivatives possess IC50 values indicating potent cytotoxicity against cancer cell lines such as breast cancer .

Antimicrobial Properties

Compounds containing oxadiazole derivatives have been extensively studied for their antimicrobial activities. 2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is believed to exhibit significant antimicrobial effects:

- Broad-Spectrum Activity : Similar compounds have been evaluated against Gram-positive and Gram-negative bacteria as well as fungal strains .

- Potential Applications : The compound could serve as a basis for developing new antimicrobial agents due to its structural characteristics that enhance biological activity.

Anti-inflammatory and Anticonvulsant Activities

The potential applications of this compound extend beyond anticancer and antimicrobial properties:

- Anti-inflammatory Effects : Some derivatives of oxadiazoles have shown promise in reducing inflammation markers in various models .

- Anticonvulsant Activity : Research into related compounds indicates that modifications to the oxadiazole ring can enhance anticonvulsant properties. This suggests that 2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide may also be explored for neurological disorders .

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Breast Cancer Treatment : A study demonstrated that certain oxadiazole derivatives exhibited enhanced cytotoxicity against breast cancer cells compared to standard treatments .

- Antimicrobial Efficacy : Compounds related to 2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide were tested against a range of bacterial strains with promising results indicating significant antimicrobial activity .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the benzylthio group may play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

- Phenoxymethyl vs.

- Phenoxymethyl vs. Phthalazinone (): Compounds like 2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (4b) exhibit higher melting points (>300°C) due to extended conjugation and hydrogen bonding from the phthalazinone moiety, unlike the target compound’s simpler phenoxymethyl group .

Acetamide Substituent Variations

- Benzylthio vs. Benzofuran ():

Benzofuran-oxadiazole hybrids (e.g., 2-((5-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide) show enhanced antimicrobial activity due to the electron-rich benzofuran ring, whereas the benzylthio group in the target compound may prioritize hydrophobic interactions . - Benzylthio vs. Indole-Benzothiazole ():

Indole-based derivatives (e.g., 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide) demonstrate superior anticancer activity (IC₅₀ values <10 µM) owing to synergistic effects between indole and benzothiazole moieties, a feature absent in the target compound .

Physicochemical Properties

Table 1: Melting Points and Yields of Selected Analogues

Key Observations:

Antimicrobial Activity

- Benzofuran-Oxadiazole Hybrids ():

Compounds like 2a and 2b exhibit potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), attributed to the benzofuran ring’s ability to disrupt microbial membranes . The target compound’s benzylthio group may offer comparable activity but requires empirical validation.

Anticancer Activity

- Indole-Benzothiazole Derivatives (): Compounds such as 2b (IC₅₀: 4.2 µM against MCF-7 cells) highlight the importance of heteroaromatic substituents (indole, benzothiazole) in apoptosis induction. The target compound’s lack of these groups may limit its potency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1,3,4-oxadiazole-containing acetamide derivatives like this compound?

- Methodology : The compound can be synthesized via a two-step procedure:

Cyclocondensation : Reacting hydrazide derivatives with carbon disulfide under basic conditions to form 1,3,4-oxadiazole-2-thiol intermediates.

Thioetherification : Treating the intermediate with 2-chloro-N-substituted acetamides in a polar aprotic solvent (e.g., DMF or acetone) with potassium carbonate as a base. Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol or toluene .

- Key Data : Typical yields range from 65% to 85%, with melting points between 120–300°C depending on substituents .

Q. Which spectroscopic techniques are critical for structural characterization?

- FTIR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functionalities .

- ¹H/¹³C NMR : Identifies sulfanyl (-S-) linkages (δ ~3.8–4.2 ppm for SCH₂) and phenoxymethyl protons (δ ~5.1–5.3 ppm for OCH₂) .

- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with oxadiazole-thioether cleavage .

Q. What in vitro assays are used for preliminary bioactivity screening?

- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition assays using spectrophotometric methods .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231, PC3) with IC₅₀ values calculated .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic properties for target binding?

- Methodology :

- Geometry optimization at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces (MESP) .

- Docking studies (e.g., AutoDock Vina) to predict binding affinities with enzymes like LOX or tyrosine kinases .

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

- Case Study :

- Phenoxymethyl vs. Benzylthio : Phenoxymethyl groups improve solubility and LOX inhibition (IC₅₀ ~12 µM) compared to bulkier benzylthio derivatives .

- Halogen Substitution : Chlorine at the phenyl ring increases cytotoxicity (IC₅₀ ~8 µM vs. PC3) due to enhanced membrane permeability .

Q. What strategies resolve contradictions in biological data across studies?

- Example : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., nutrient broth vs. agar diffusion).

- Resolution :

Standardize protocols (CLSI guidelines) .

Validate results with orthogonal assays (e.g., time-kill kinetics) .

Cross-reference with computational ADMET predictions (e.g., LogP, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.